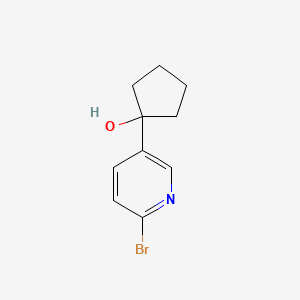
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂BrNO. It is characterized by a bromopyridine moiety attached to a cyclopentanol ring.
Méthodes De Préparation
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common synthetic route includes the bromination of 3-pyridinol to obtain 6-bromopyridin-3-ol, which is then subjected to cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Analyse Des Réactions Chimiques
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the cyclopentanol ring may enhance binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(6-Fluoropyridin-3-yl)cyclopentan-1-ol: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-yl)cyclopentan-1-ol: The presence of a methyl group can alter its steric and electronic characteristics, impacting its chemical behavior and applications.
Propriétés
Numéro CAS |
865204-02-0 |
|---|---|
Formule moléculaire |
C10H12BrNO |
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |
Clé InChI |
RKOZOMDTRVMVQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CN=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


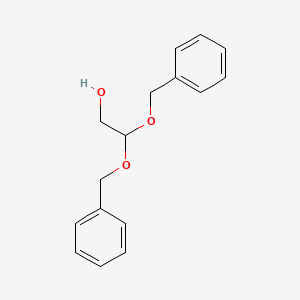
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
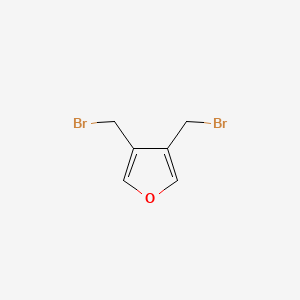
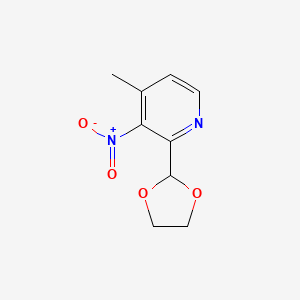
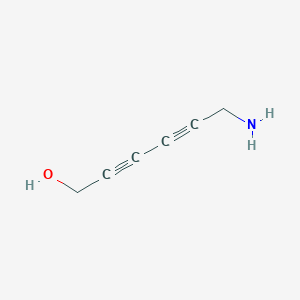

![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
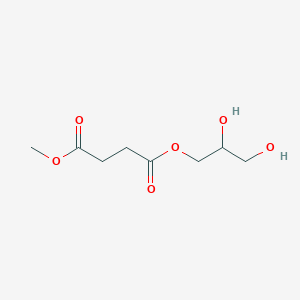
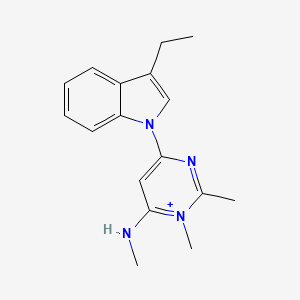
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
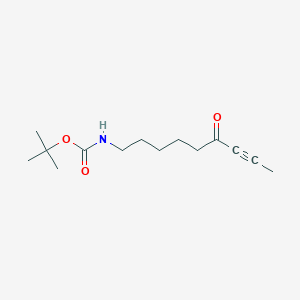
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
